2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid
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Overview
Description
“2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid” is a compound that can be used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of this compound is C19H28N2O4 . The InChI code is 1S/C19H28N2O4/c1-18(2,3)25-17(24)20-19(13-16(22)23)9-11-21(12-10-19)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.44 . It is a powder at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 486.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .Scientific Research Applications
- Explanation : PROTACs are designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. This compound’s structure makes it suitable for linking protein-binding moieties and E3 ligase-recruiting ligands, facilitating targeted protein degradation .
- Explanation : Researchers have applied the protodeboronation of pinacol boronic esters, including this compound, in the synthesis of complex molecules. For instance, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
PROTAC Development for Targeted Protein Degradation
Hydromethylation and Total Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
It is known that compounds with similar structures can interact with their targets to induce protein degradation .
Biochemical Pathways
In the context of protacs, the compound could potentially be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
If used in a protac context, the compound could potentially lead to the degradation of specific target proteins, altering cellular functions .
properties
IUPAC Name |
2-[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-19(13-16(22)23)9-11-21(12-10-19)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNZZKTTLASPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid |
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